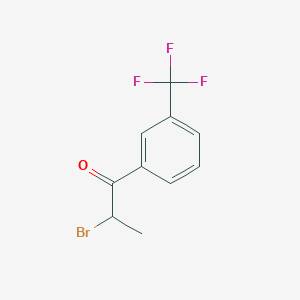

![molecular formula C19H20N4O2S2 B2508597 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946255-52-3](/img/structure/B2508597.png)

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

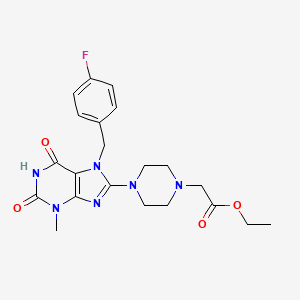

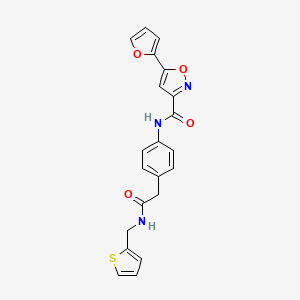

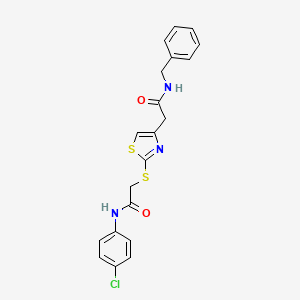

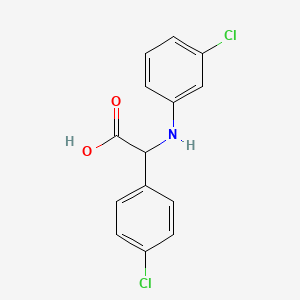

The compound "2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is a complex molecule that may be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible characteristics and synthetic pathways that might be applicable to the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds is a field of significant interest due to their potential biological activities. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the exploration of different substituents at the 3-position to create selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines were synthesized through a one-pot multi-component reaction, indicating the efficiency of such methods in creating complex heterocyclic structures . Additionally, the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method showcases the versatility of coupling reactions in synthesizing heterocyclic acetamido derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. The papers discuss the importance of the position and nature of substituents on the core heterocyclic structure. For example, the 3D-QSAR model proposed in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides helps to evaluate the effect of different substitutions on the acetamide moiety and its binding affinity to PBR . The spectral data confirmation of novel compounds in the synthesis of acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines further emphasizes the importance of structural confirmation in understanding the properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of similar heterocyclic structures. The use of the DCC coupling method and azide coupling method in the synthesis of triazoloquinoxaline derivatives indicates the potential for these methods to be used in creating various regioisomeric structures with different biological activities . The one-pot multi-component reaction used to create acridine and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine hybrids also demonstrates the efficiency of combining multiple reactants to form complex molecules in a single step .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" are not detailed in the provided papers, the studies do highlight the importance of these properties in relation to biological activity. For instance, the binding studies of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to PBR and their ability to modulate steroid biosynthesis in C6 glioma cells suggest that the physical and chemical properties of these compounds are critical for their function . The confirmation of structures based on spectral data also underscores the need for precise characterization of physical and chemical properties to understand the compound's potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Derivatives for Insecticidal Activity

Research has shown that compounds incorporating thiadiazole moieties and related heterocycles have been synthesized and evaluated for their insecticidal properties against various pests, such as the cotton leafworm, Spodoptera littoralis. These studies aim at developing new agrochemicals to improve crop protection strategies (Fadda et al., 2017).

Antimicrobial and Anticancer Applications

Other research efforts focus on synthesizing derivatives with potential antimicrobial and anticancer activities. For instance, thienopyrimidine derivatives have been created and shown pronounced antimicrobial effects. Similarly, derivatives of 5-methyl-4-phenylthiazole have been synthesized and investigated for their anticancer activities against specific cell lines, demonstrating selective cytotoxicity and highlighting the therapeutic potential of these compounds (Bhuiyan et al., 2006; Evren et al., 2019).

Development of Antiasthma Agents

In the quest for new treatments for asthma, triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, illustrating the potential of heterocyclic compounds in developing respiratory disease treatments. These compounds were synthesized through a series of chemical reactions and evaluated for their activity, showing promise as a basis for further pharmacological study (Medwid et al., 1990).

Discovery of Clinical Candidates for ACAT Inhibition

Research into the inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) for therapeutic purposes led to the identification of clinical candidates like K-604. Such compounds demonstrate significant selectivity and potential in treating diseases involving ACAT-1 overexpression, highlighting the critical role of chemical synthesis in drug discovery and development (Shibuya et al., 2018).

Eigenschaften

IUPAC Name |

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23-19(17)26-11-15(24)20-10-14-8-5-9-25-14/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFQSDQAZRPZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC3CCCO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)